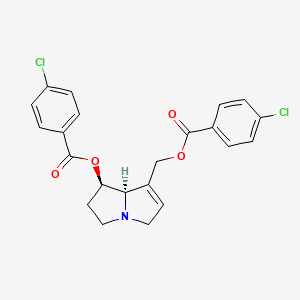![molecular formula C9H14O B14678303 (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one CAS No. 39778-69-3](/img/structure/B14678303.png)
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R)-1-Methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octane framework with a methyl group at the 1-position and a ketone functional group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bicyclic structure may also contribute to its unique properties and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-Bicyclo[4.2.0]octan-7-one: Similar structure but lacks the methyl group at the 1-position.
(1R,3R,6R)-1,3,4,4-Tetramethylbicyclo[4.2.0]octane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
(1R,6R)-1-Methylbicyclo[420]octan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group
Properties
CAS No. |
39778-69-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1R,6R)-1-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-9-5-3-2-4-7(9)8(10)6-9/h7H,2-6H2,1H3/t7-,9+/m0/s1 |
InChI Key |
CZQYSHXFINKESX-IONNQARKSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1C(=O)C2 |
Canonical SMILES |
CC12CCCCC1C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


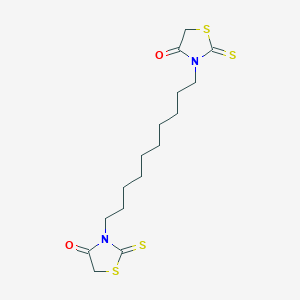
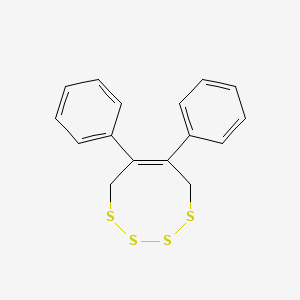
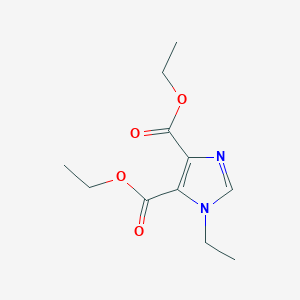
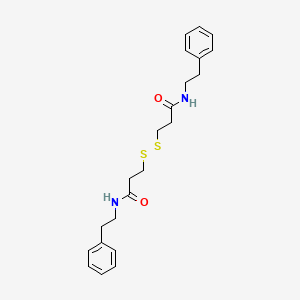
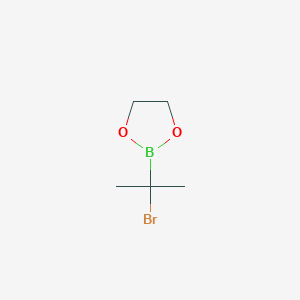
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
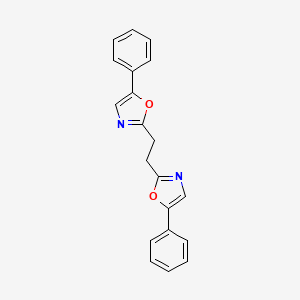
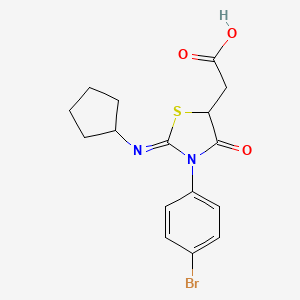
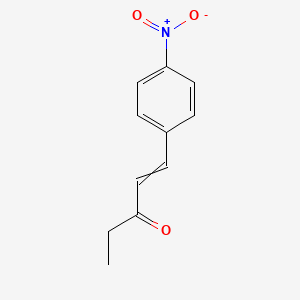
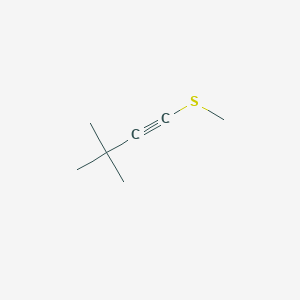

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

